阿利沙坦半富马酸盐
描述
阿利司雷 (利血平) 半富马酸盐是一种直接的肾素抑制剂,主要用于治疗高血压。它是该类别中的第一个药物,由 Speedel 和诺华开发。 阿利司雷 (利血平) 半富马酸盐通过抑制肾素-血管紧张素-醛固酮系统发挥作用,该系统在调节血压中起着至关重要的作用 .
作用机制
阿利司雷 (利血平) 半富马酸盐通过抑制肾素发挥作用,肾素是由肾脏分泌的一种酶。肾素通常裂解血管紧张素原生成血管紧张素 I,然后转化为血管紧张素 II,一种强烈的血管收缩剂。 通过抑制肾素,阿利司雷 (利血平) 半富马酸盐减少了血管紧张素 II 的形成,从而导致血压降低 .
科学研究应用
阿利司雷 (利血平) 半富马酸盐具有广泛的科学研究应用,包括:
化学: 用于研究肾素抑制剂及其合成。
生物学: 研究其对肾素-血管紧张素-醛固酮系统的影响及其在调节血压中的作用。
医学: 主要用于治疗高血压,单独使用或与其他降压药联合使用.
工业: 用于开发新的药物制剂和药物递送系统.
生化分析
Biochemical Properties
Aliskiren hemifumarate acts by inhibiting renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) . Renin is secreted by the kidneys when blood volume and renal perfusion decrease . It normally cleaves the protein angiotensinogen to form angiotensin I . Aliskiren hemifumarate prevents this conversion, thereby reducing the formation of angiotensin II, an active protein .
Cellular Effects
Aliskiren hemifumarate reduces blood pressure by inhibiting renin . This leads to a cascade of events that decreases blood pressure, lowering the risk of fatal and nonfatal cardiovascular events including stroke and myocardial infarction .
Molecular Mechanism
The molecular mechanism of action of Aliskiren hemifumarate involves its binding to the S3bp binding site of renin, inhibiting its ability to cleave angiotensinogen into angiotensin I . This prevents the formation of angiotensin II and the resulting contraction of arterial smooth muscle .
Temporal Effects in Laboratory Settings
Aliskiren hemifumarate is rapidly absorbed following oral administration, with maximum plasma concentrations reached within 1 to 3 hours . Steady-state concentrations of Aliskiren hemifumarate are achieved within 7-8 days of regular administration .
Dosage Effects in Animal Models
In animal studies, the optimized formulation of proliposomes showed significant improvement in the rate and extent of absorption of Aliskiren hemifumarate . Specifically, following a single oral administration, the relative bioavailability of Aliskiren hemifumarate proliposome formulation was 230% when compared to pure Aliskiren hemifumarate suspension .
Metabolic Pathways
Aliskiren hemifumarate is mainly eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 . Unchanged Aliskiren hemifumarate accounts for approximately 80% of the drug in the plasma following oral administration, indicating low exposure to metabolites .
Transport and Distribution
Once absorbed, Aliskiren hemifumarate is eliminated through the hepatobiliary route as unchanged drug . About 0.6% of the dose is recovered in the urine, suggesting that Aliskiren hemifumarate is mainly eliminated by the fecal route .
Subcellular Localization
Given its mechanism of action, it is likely to be found in proximity to renin, which is secreted by the kidneys .
准备方法
合成路线和反应条件
阿利司雷 (利血平) 半富马酸盐的合成涉及多个步骤,包括关键中间体的形成及其后续反应。 一种常见的方法涉及使用溶剂蒸发技术来制备前脂质体,使用不同的脂质,例如大豆磷脂酰胆碱、二肉豆蔻酰磷脂酰胆碱和二肉豆蔻酰磷脂酰甘油钠 。反应条件通常涉及使用盐酸和其他试剂来获得所需产物。
工业生产方法
阿利司雷 (利血平) 半富马酸盐的工业生产通常采用大规模合成技术,以确保高产率和纯度。 该过程包括优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高效率并减少杂质 .
化学反应分析
反应类型
阿利司雷 (利血平) 半富马酸盐经历各种化学反应,包括:
氧化: 此反应涉及添加氧或去除氢,通常使用氧化剂。
还原: 氧化的反面,此反应涉及添加氢或去除氧。
取代: 此反应涉及用另一个官能团取代一个官能团。
常用试剂和条件
这些反应中常用的试剂包括盐酸、氧化剂和还原剂。 条件根据所需的反应而变化,但它们通常涉及受控的温度和压力,以确保最佳结果 .
形成的主要产物
从这些反应中形成的主要产物包括各种中间体,这些中间体被进一步加工以生成阿利司雷 (利血平) 半富马酸盐。 这些中间体对于整体合成至关重要,并有助于该化合物的功效 .
相似化合物的比较
类似化合物
血管紧张素转化酶 (ACE) 抑制剂: 这些药物抑制血管紧张素 I 转化为血管紧张素 II。
血管紧张素 II 受体阻滞剂 (ARB): 这些药物阻断血管紧张素 II 在其受体位点的作用。
独特性
阿利司雷 (利血平) 半富马酸盐的独特之处在于它直接抑制肾素,这是肾素-血管紧张素-醛固酮系统的第一步。 这种直接抑制提供了一种更上游的方法来控制血压,与 ACE 抑制剂和 ARB 相比,ACE 抑制剂和 ARB 作用于该途径的下游 .
属性
IUPAC Name |
(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C30H53N3O6.C4H4O4/c2*1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h2*10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*22-,23-,24-,25-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRSDBSKUSSCGU-KRQUFFFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H110N6O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1219.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173334-58-2 | |
Record name | Aliskiren fumarate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173334582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,4S,5S,7S)-5-Amino-N-(2-carbamoyl-2-methylpropyl)-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methylnonanamide hemifumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALISKIREN HEMIFUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8A0P8G029 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。